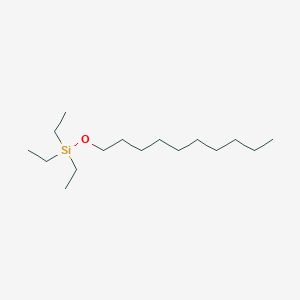
1-Triethylsilyloxydecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Triethylsilyloxydecane can be synthesized through the reaction of 1-decanol with triethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds under mild conditions and yields the desired product with high efficiency.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves the use of large-scale organic synthesis techniques. This includes the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Triethylsilyloxydecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: It can be reduced to yield decane and triethylsilane.
Substitution: The triethylsilyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens or other nucleophiles can be employed for substitution reactions.
Major Products Formed:
Oxidation: Silanols or siloxanes.
Reduction: Decane and triethylsilane.
Substitution: Various substituted decane derivatives.
Aplicaciones Científicas De Investigación
1-Triethylsilyloxydecane has several applications in scientific research:
Chemistry: It is used as a protecting group for alcohols in organic synthesis, facilitating the selective reactions of other functional groups.
Biology: The compound can be used in the synthesis of biologically active molecules, serving as an intermediate in the preparation of pharmaceuticals.
Industry: this compound is used in the production of specialty chemicals and materials, including surfactants and lubricants.
Mecanismo De Acción
The mechanism by which 1-Triethylsilyloxydecane exerts its effects is primarily through its ability to act as a protecting group. The triethylsilyloxy group stabilizes the molecule and prevents unwanted reactions at the hydroxyl site. This allows for selective reactions at other functional groups, making it a valuable tool in organic synthesis.
Comparación Con Compuestos Similares
1-Trimethylsilyloxydecane: Similar in structure but with a trimethylsilyl group instead of a triethylsilyl group.
1-Triisopropylsilyloxydecane: Contains a triisopropylsilyl group, offering different steric and electronic properties.
1-Tert-Butyldimethylsilyloxydecane: Features a tert-butyldimethylsilyl group, providing enhanced stability and resistance to hydrolysis.
Uniqueness: 1-Triethylsilyloxydecane is unique due to its balance of steric hindrance and reactivity. The triethylsilyl group offers sufficient protection while allowing for relatively easy removal under mild conditions, making it a versatile protecting group in organic synthesis.
Propiedades
Número CAS |
256235-78-6 |
|---|---|
Fórmula molecular |
C16H36OSi |
Peso molecular |
272.54 g/mol |
Nombre IUPAC |
decoxy(triethyl)silane |
InChI |
InChI=1S/C16H36OSi/c1-5-9-10-11-12-13-14-15-16-17-18(6-2,7-3)8-4/h5-16H2,1-4H3 |
Clave InChI |
SHTTYXXIIRONIA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCO[Si](CC)(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-Biphenyl, 4-[2-(2-ethoxyethoxy)ethoxy]-](/img/structure/B14260241.png)
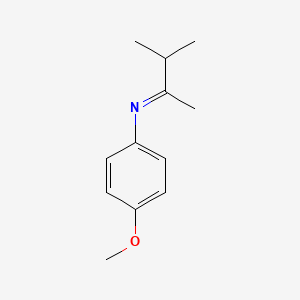
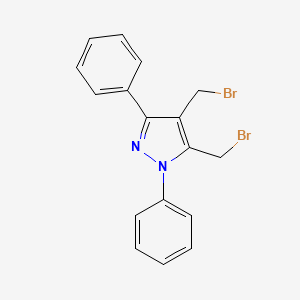
![Propanoic acid, 2-[[[(4-chlorophenyl)amino]carbonyl]oxy]-, (S)-](/img/structure/B14260263.png)
![N-[5-(2,6-Dimethyl-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]acetamide](/img/structure/B14260286.png)
![1,10-Phenanthroline, 2,9-bis[2,6-bis(4-pentenyloxy)phenyl]-](/img/structure/B14260290.png)
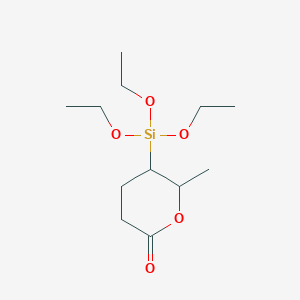
![N-methyl-N-[4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B14260300.png)
![4-{[5-(2-Carboxyethenyl)-1H-imidazol-1-yl]methyl}benzoic acid](/img/structure/B14260310.png)
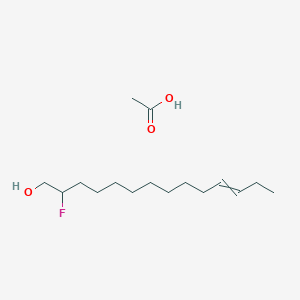
![9-Acridinamine, N-[2-(2-nitro-1H-imidazol-1-yl)ethyl]-](/img/structure/B14260317.png)
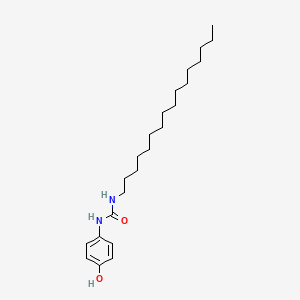
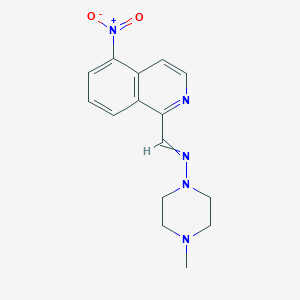
![Propyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate](/img/structure/B14260337.png)
